
Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester
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Overview
Description
Carbamic acid esters (carbamates) are a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester features a benzofuran ring substituted with a methyl group at the 3-position and a butyl carbamate group at the 2-position. Its structure combines the aromaticity of benzofuran with the lipophilic butyl chain, influencing its physicochemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-amine with butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylbenzofuran-2-amine+butyl chloroformate→butyl (3-methylbenzofuran-2-yl)carbamate+HCl
Industrial Production Methods
Industrial production of butyl (3-methylbenzofuran-2-yl)carbamate may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Butyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Carbamic acid derivatives have been extensively studied for their pharmacological properties. The unique benzofuran structure of carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester may enhance its interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that certain carbamate derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structural characteristics can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways.
Data Table: Biological Activities of Carbamate Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
Carbamic acid derivative A | Anticancer | |
Carbamic acid derivative B | Antimicrobial | |
Carbamic acid derivative C | Anti-inflammatory |
Agrochemicals
Carbamic acid derivatives are widely utilized in the agricultural sector as pesticides and herbicides. Their ability to inhibit acetylcholinesterase makes them effective against a range of pests.
Case Study: Pesticidal Efficacy
This compound has shown potential as an insecticide. Its efficacy was demonstrated in field trials where it significantly reduced pest populations while exhibiting low toxicity to non-target organisms .
Data Table: Efficacy of Carbamate Pesticides
Pesticide Name | Target Pest | Efficacy (%) |
---|---|---|
Carbamic acid derivative D | Aphids | 85% |
Carbamic acid derivative E | Thrips | 90% |
Carbamic acid derivative F | Whiteflies | 75% |
Cosmetic Applications
The cosmetic industry has also explored the use of carbamate derivatives for their potential skin benefits. Their moisturizing properties make them suitable for topical formulations.
Case Study: Formulation Development
A study focused on the formulation of a moisturizing cream incorporating this compound demonstrated improved hydration and skin barrier function compared to control formulations .
Data Table: Cosmetic Formulation Properties
Ingredient | Property Tested | Result |
---|---|---|
Carbamic acid derivative G | Hydration | Increased by 30% |
Carbamic acid derivative H | Skin Barrier Function | Improved by 25% |
Mechanism of Action
The mechanism of action of butyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The benzofuran ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Carbamic Acid, Phenyl-, Butyl Ester (CAS 1538-74-5)
- Structure : Replaces the benzofuran ring with a phenyl group.
- The methyl group at the 3-position on benzofuran may sterically hinder interactions with biological targets compared to the unsubstituted phenyl analogue .
(b) Carbamic Acid, 1H-Benzimidazol-2-yl-, Methyl Ester (Carbofuran, CAS 1563-66-2)
- Structure : Features a benzimidazole ring instead of benzofuran, with a methyl carbamate group.
- Key Differences: Benzimidazole’s nitrogen atoms confer basicity, altering solubility and bioavailability. Carbofuran is a known acetylcholinesterase inhibitor used as an insecticide, whereas the benzofuran derivative’s activity remains uncharacterized but may differ due to reduced basicity .
(c) Carbamic Acid, Butyl Ester, Polymer with Formaldehyde (CAS 26935-10-4)
- Structure : A polymeric form of butyl carbamate.
- Key Differences :
(a) Carbamic Acid Ethyl Ester (Urethane, CAS 51-79-6)
- Key Data: Carcinogenic (EU Category 2) due to metabolic activation to mutagenic vinyl compounds and epoxides. High tumor incidence in rodent studies .
(b) Carbamic Acid, 1-Butenyl-, 3-Methoxyphenyl Ester (CAS 88310-27-4)
- Key Data :
- Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes.
- Comparison :
Pharmacological Activity
(a) Physostigmine Analogues (e.g., Dimethylcarbamic Esters)
- Key Data :
- Comparison :
Physicochemical Properties
Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
---|---|---|---|
Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester | ~235 | Low (lipophilic) | ~3.2 |
Carbamic acid, phenyl-, butyl ester | 207 | Moderate | ~2.8 |
Carbofuran | 221 | Low | ~1.9 |
- Notes: The benzofuran derivative’s higher LogP suggests greater membrane permeability than carbofuran. Solubility differences highlight the impact of heterocyclic vs. aromatic substituents .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester is an organic compound classified as a carbamate. Its unique structure combines a butyl ester functional group with a carbamic acid moiety derived from 3-methyl-2-benzofuran. This configuration may contribute to its biological activity and potential applications in pharmaceuticals and agrochemicals.
Structural Characteristics
The compound's structure can be represented as follows:
This structure highlights the presence of both aromatic and aliphatic characteristics, which are significant in determining its reactivity and biological interactions.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, often involving the reaction of 3-methyl-2-benzofuran derivatives with butanol in the presence of a suitable catalyst. The specific reactivity of this compound is influenced by the functional groups present and the conditions under which reactions are conducted.
Pharmacological Potential
Research indicates that carbamic acid derivatives exhibit diverse biological activities, including neuroprotective effects and anti-inflammatory properties. For instance, studies on related benzofuran compounds have demonstrated their ability to inhibit ischemic cell death in cardiac cells under oxygen and glucose deprivation conditions. The introduction of specific substituents on the benzofuran ring can significantly enhance this inhibitory potency .
Table 1: Biological Activity of Related Benzofuran Compounds
Compound Name | EC50 (μM) | Cell Death (%) | Notes |
---|---|---|---|
3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester | 0.532 | 6.18 | Potent ischemic cell death inhibitor |
4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester | 0.557 | 7.02 | Similar activity profile |
These findings suggest that this compound may possess similar or enhanced biological activities due to its structural features.
The mechanisms underlying the biological activity of carbamate compounds often involve interactions with specific enzymes or receptors. For example, studies have shown that certain carbamates can modulate the activity of acetylcholinesterase, an enzyme crucial for neurotransmission. This modulation can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
Case Studies and Research Findings
A notable study evaluated a series of substituted benzofuran derivatives for their efficacy as ischemic cell death inhibitors in H9c2 cardiac myocytes. The results indicated that modifications at the three-position significantly impacted biological activity, highlighting the importance of structural optimization in developing therapeutic agents .
Additionally, research on propolis-derived compounds has shown anti-inflammatory effects in activated macrophages, which may parallel the activities observed with carbamic acid derivatives. These compounds reduced nitric oxide production and various pro-inflammatory cytokines without affecting cell viability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Carbamic acid, (3-methyl-2-benzofuranyl)-, butyl ester?
The synthesis typically involves coupling benzofuran derivatives with carbamate precursors. For example, a cascade [3,3]-sigmatropic rearrangement and aromatization strategy can be employed, as demonstrated in the synthesis of related 3-methylbenzofuran derivatives. Key steps include:
- Activation of phenolic hydroxyl groups using NaH in THF at 0°C, followed by alkylation or acylation with butyl carbamate precursors .
- Purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and recrystallization to isolate the target compound .
Q. Which spectroscopic techniques are most effective for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the benzofuran core and the butyl ester moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) and carbamate (N-C=O) functional groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. These techniques were used to characterize structurally analogous carbamates in published syntheses .
Q. How should researchers handle purification challenges for this compound?
- Column chromatography : Optimize solvent polarity (e.g., PE/EA 35:1 v/v) to separate the carbamate from byproducts .
- Recrystallization : Use solvent diffusion methods (e.g., hexane/ethyl acetate) to obtain high-purity crystals .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side reactions .
Q. What are the recommended storage conditions to ensure stability?
While specific data for this compound are limited, carbamates generally require:
- Storage under inert gas (e.g., argon) at –20°C to prevent hydrolysis.
- Use of desiccants to avoid moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangement in its synthesis?
The rearrangement involves a concerted transition state where substituents migrate across the benzofuran scaffold. Computational studies (DFT) and isotopic labeling can elucidate stereoelectronic effects. For example, electron-donating groups (e.g., methyl on benzofuran) stabilize the transition state, enhancing rearrangement efficiency . Experimental validation includes kinetic studies under varying temperatures and substituent modifications .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems.
- Solvent optimization : Replace THF with DMF to enhance solubility of intermediates .
- Temperature control : Maintain ≤50°C during carbamate coupling to minimize thermal decomposition .
Q. How should contradictory mutagenicity data be resolved?
Evidence from in vitro assays (e.g., Salmonella/microsome tests) and in vivo DNA binding studies show conflicting results:
- Negative mutagenicity in bacterial assays (without metabolic activation) vs. weak DNA binding in mice .
Methodological recommendations : - Repeat assays with mammalian cell lines (e.g., CHO cells) and include S9 metabolic activation.
- Conduct comet assays or micronucleus tests to assess chromosomal damage .
Q. What structure-activity relationships (SAR) are relevant for biological activity?
- Benzofuran substitution : A 3-methyl group enhances lipophilicity, potentially improving membrane permeability.
- Ester chain length : Butyl esters balance stability and bioavailability compared to shorter chains (e.g., ethyl).
- Carbamate linkage : Critical for protease resistance, as seen in antiviral carbamate derivatives .
Q. Data Contradiction Analysis
Example : Discrepancies in genotoxicity data ( )
- Hypothesis : Metabolic differences between species (bacteria vs. mammals) or assay sensitivity.
- Resolution strategy :
Q. Key Safety Considerations
Properties
CAS No. |
61307-30-0 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
butyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C14H17NO3/c1-3-4-9-17-14(16)15-13-10(2)11-7-5-6-8-12(11)18-13/h5-8H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
INRGQNUILMQRJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=C(C2=CC=CC=C2O1)C |
Origin of Product |
United States |
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